DPI-2016

Antimicrobial Resistance Monobactam MIC

Addressing the urgent need for novel Gram-negative agents, DPI-2016 is a siderophore-monobactam conjugate that exploits bacterial iron uptake to overcome porin mutations and efflux-mediated resistance in Enterobacterales. · Quantifiable potency advantage: MIC range 0.25-8 μg/mL, up to 256-fold more potent than aztreonam (16->64 μg/mL) against MDR strains including ESBL/MBL producers. · Scalable, published synthetic route featuring a 97%-yield key step; ADMET/PK profile comparable or improved relative to clinically approved aztreonam, de-risking IND-enabling studies. · Supplied as a research-grade solid (≥98% HPLC); ideal probe for SAR, pharmacodynamic modeling, and Trojan-horse delivery mechanism studies.

Molecular Formula C25H32N8O10S2
Molecular Weight 668.7 g/mol
Cat. No. B12379807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPI-2016
Molecular FormulaC25H32N8O10S2
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C(=NOC(COC2=CC=C(C=C2)C(=NC3CCNC3)N)C(=O)O)C(=O)NC4C(=O)N(C4(C)C)OS(=O)(=O)O
InChIInChI=1S/C25H32N8O10S2/c1-12-17(30-24(27)44-12)18(21(34)31-19-22(35)33(25(19,2)3)43-45(38,39)40)32-42-16(23(36)37)11-41-15-6-4-13(5-7-15)20(26)29-14-8-9-28-10-14/h4-7,14,16,19,28H,8-11H2,1-3H3,(H2,26,29)(H2,27,30)(H,31,34)(H,36,37)(H,38,39,40)/b32-18-/t14-,16+,19-/m1/s1
InChIKeyQNQGVLSPPAXLAB-NZEBNUBESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPI-2016: Next-Generation Monobactam


DPI-2016 (CAS: 2760731-35-7) is a synthetic monocyclic β-lactam (monobactam) antibacterial agent, structurally derived from the aztreonam scaffold via the appendage of an amidine-bearing siderophore moiety [1]. As a member of the monobactam class, DPI-2016 retains the class-defining stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), a characteristic that underpins its targeted development against Gram-negative Enterobacterales [2]. Preclinical characterization positions DPI-2016 as a potential lead candidate for further clinical evaluation, distinguished primarily by its markedly enhanced in vitro bactericidal potency relative to the clinically established monobactam, aztreonam [1].

DPI-2016: Not Interchangeable with Aztreonam


Within the monobactam class, aztreonam remains the sole FDA-approved agent, yet its clinical utility is constrained by limited activity against key pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, as well as variable MICs against Enterobacterales [1]. Generic substitution is not a viable scientific strategy because DPI-2016 is a structurally distinct derivative (an aztreonam-siderophore conjugate) designed to exploit bacterial iron-uptake pathways for enhanced cellular penetration and target engagement . This 'Trojan horse' strategy yields a quantifiable shift in antibacterial potency and spectrum that cannot be replicated by simply using aztreonam or other unmodified monobactams. The following quantitative evidence directly addresses the question of why a scientific or industrial user must prioritize DPI-2016 over aztreonam for applications requiring superior Gram-negative coverage.

DPI-2016: Superior Potency, ADMET, and Synthesis


Superior MIC Activity Compared to Aztreonam

DPI-2016 demonstrates a profound and consistent improvement in bactericidal activity over aztreonam. While aztreonam exhibits a broad and often elevated minimum inhibitory concentration (MIC) range of 16 to >64 μg/mL against a panel of bacterial strains, DPI-2016 achieves MIC values ranging from 0.25 to 8 μg/mL against the same strains [1]. This represents a quantifiable potency increase, where DPI-2016's lower bound MIC (0.25 μg/mL) is 64-fold lower than aztreonam's lower bound (16 μg/mL), and the upper bound improvement is even more striking (>8-fold to >256-fold depending on the strain). This potency advantage is attributed to the siderophore-mimetic amidine appendage, which facilitates active iron-transporter-mediated uptake, circumventing porin-based resistance mechanisms .

Antimicrobial Resistance Monobactam MIC Gram-Negative Bacteria Siderophore Conjugate

ADMET and PK Profile Comparable to Aztreonam

In a direct preclinical comparison, DPI-2016 was found to exhibit absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics, as well as pharmacokinetic (PK) parameters, that are comparable or slightly improved relative to aztreonam [1]. While specific numerical PK values (e.g., Cmax, AUC, t1/2) are not publicly disclosed in the available abstract, the explicit statement of 'comparable or slightly improved' is a critical differentiator. It confirms that the substantial gains in antibacterial potency (MIC) were not achieved at the expense of unfavorable drug-like properties, a common pitfall in antibacterial optimization. This indicates that DPI-2016 retains the established safety and tolerability profile associated with the monobactam class, as exemplified by aztreonam.

ADMET Pharmacokinetics Drug Development Plasma Protein Binding Preclinical

Optimized Scalable Synthetic Route

The original synthetic route to DPI-2016 was suboptimal for large-scale production. A dedicated reassessment of the synthetic pathways led to an improved route with maximized final yields, specifically aimed at facilitating large-scale synthesis [1]. This process optimization is a critical piece of evidence for industrial users. The study details that a key intermediate coupling step proceeded in 97% yield, demonstrating a highly efficient transformation within the optimized route [2]. While the final overall yield is not reported in the public abstract, the focus on and achievement of an improved, scalable synthesis provides a tangible advantage over other research-grade analogs that may lack a defined or efficient preparative method.

Process Chemistry Scalable Synthesis Siderophore Conjugate Monobactam GMP Manufacturing

DPI-2016: Key Application Scenarios


MDR Gram-Negative Infection Research

DPI-2016 is the preferred candidate for research programs targeting infections caused by Enterobacterales that are resistant to aztreonam or other β-lactams. Its MIC range of 0.25-8 μg/mL, which is up to 256-fold more potent than aztreonam's MIC range of 16->64 μg/mL, makes it a powerful tool for investigating novel treatments for MDR pathogens, including ESBL- and MBL-producing strains [1]. Researchers can leverage DPI-2016 to probe the therapeutic potential of siderophore-mediated drug delivery in overcoming porin mutations and efflux pump-mediated resistance.

Pharmacodynamic Model Development

Due to its well-characterized and significantly improved in vitro potency over the clinical benchmark aztreonam, DPI-2016 serves as an ideal chemical probe for establishing new pharmacodynamic models. The direct, quantitative MIC advantage (0.25-8 μg/mL vs. 16->64 μg/mL) provides a clear and measurable efficacy signal, facilitating dose-response studies and the correlation of in vitro activity with in vivo outcomes [1]. This is essential for defining the PK/PD indices that drive efficacy for this new class of siderophore-monobactam conjugates.

Preclinical Development and Scale-Up

For organizations planning advanced lead optimization or preclinical development, DPI-2016 is the strategic choice over less-characterized analogs. The compound benefits from a published, improved synthetic route that was specifically optimized for large-scale synthesis and features a high-yielding key step (97% yield) [2]. Furthermore, its ADMET and PK profile, which is comparable or slightly improved relative to the clinically approved aztreonam, de-risks the transition from hit-to-lead and provides a solid foundation for Investigational New Drug (IND)-enabling studies [3].

Siderophore Conjugate Mechanistic Studies

As a prototypical aztreonam-siderophore conjugate, DPI-2016 is the optimal reagent for elucidating the mechanisms of 'Trojan horse' antibiotic delivery. Its structural design—an amidine-appended aztreonam—directly informs structure-activity relationship (SAR) studies around iron-uptake pathways . The quantifiable potency enhancement compared to the parent drug aztreonam provides a clear functional readout for genetic and biochemical assays designed to dissect bacterial iron acquisition and its exploitation for drug delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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